molecular formula C25H23N5O2 B448431 [2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B448431
M. Wt: 425.5g/mol
InChI Key: QLWPZZSDNGQLHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a pyrimidinylpiperazinyl group, and a quinoline core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where methoxybenzene is reacted with the quinoline core in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Pyrimidinylpiperazinyl Group: The pyrimidinylpiperazinyl group can be attached through a nucleophilic substitution reaction, where the quinoline derivative is reacted with 4-pyrimidin-2-ylpiperazine in the presence of a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction: The quinoline core can be reduced to form a tetrahydroquinoline derivative under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon or platinum oxide can be used in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-(3-Hydroxyphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinoline.

    Reduction: Formation of 2-(3-Methoxyphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]tetrahydroquinoline.

    Substitution: Formation of 2-(3-Aminophenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]quinoline.

Scientific Research Applications

[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways. For example:

    Molecular Targets: It may bind to enzymes, receptors, or DNA, thereby modulating their activity.

    Pathways Involved: It can influence various cellular pathways, such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxyphenyl)-4-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]quinoline: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(3-Methoxyphenyl)-4-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]isoquinoline: Similar structure but with an isoquinoline core instead of a quinoline core.

Uniqueness

[2-(3-METHOXYPHENYL)-4-QUINOLYL][4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C25H23N5O2

Molecular Weight

425.5g/mol

IUPAC Name

[2-(3-methoxyphenyl)quinolin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C25H23N5O2/c1-32-19-7-4-6-18(16-19)23-17-21(20-8-2-3-9-22(20)28-23)24(31)29-12-14-30(15-13-29)25-26-10-5-11-27-25/h2-11,16-17H,12-15H2,1H3

InChI Key

QLWPZZSDNGQLHY-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=NC=CC=N5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.